tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate
Description
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group, a cyano substituent at position 4, and a 2-(methoxymethyl)-2-methyl moiety. The 3-oxo (ketone) group contributes to hydrogen-bonding interactions, which may influence crystallinity or biological activity. This compound is structurally relevant in medicinal chemistry, where pyrrolidine scaffolds are common in drug design, particularly for targeting enzymes or receptors requiring rigid, heterocyclic frameworks.
Properties
Molecular Formula |
C13H20N2O4 |
|---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-9(6-14)10(16)13(15,4)8-18-5/h9H,7-8H2,1-5H3 |
InChI Key |
WZWHQZDLPMCYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)COC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the cyano group and the tert-butyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical transformations makes it suitable for the synthesis of active pharmaceutical ingredients.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-cyano-2-(methoxymethyl)-2-methyl-3-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations
Ring Size and Flexibility: The target compound and CAS 946497-94-5 share a pyrrolidine (5-membered) ring, whereas CAS 346593-03-1 employs a piperidine (6-membered) ring. The bicyclic structure of CAS 32499-64-2 introduces rigidity, which may enhance selectivity in enzyme inhibition .
Substituent Effects: The methoxymethyl group in the target compound and CAS 1146951-37-2 enhances hydrophilicity compared to the dimethyl substituents in CAS 946497-94-5. This could improve aqueous solubility for pharmaceutical formulations .
Stereochemical Considerations: CAS 1146951-37-2 features (2R,4R) stereochemistry, which may confer distinct biological activity compared to the non-chiral target compound. Stereospecificity often influences receptor-binding affinity and metabolic pathways .
Ester Group Variations :
- The ethyl ester in CAS 32499-64-2 is less sterically hindered than the tert-butyl group, making it more susceptible to enzymatic hydrolysis. This difference is critical in prodrug design .
Q & A
Q. Table 1: Reaction Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Solvent | CH₂Cl₂ | |
| Activator | Isobutyl chloroformate | |
| Base | DIPEA | |
| Purification | Flash chromatography | |
| Yield | 59% |
Basic: Which spectroscopic and crystallographic techniques are essential to confirm the structural integrity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., tert-butyl, methoxymethyl, and cyano groups). For example, tert-butyl protons appear as a singlet at ~1.4 ppm .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₂₁N₂O₄: 293.1497) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., uses X-ray to confirm bicyclic structures in related compounds) .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.4 (s, 9H, tert-butyl) | |
| IR | 2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O) | |
| HRMS | m/z 293.1497 [M+H]+ |
Advanced: How can researchers address discrepancies in reaction yields during scale-up or functional group modifications?
Answer:
Yield variations arise from:
- Reagent purity : Impurities in DIPEA or chloroformate activators hinder mixed anhydride formation .
- Temperature control : Exothermic reactions (e.g., nucleophilic additions) require cooling (0–20°C, as in ) to suppress side reactions .
- Workup optimization : Acidic/basic washes must balance product solubility. For example, incomplete extraction in CH₂Cl₂ may lower yields .
- Catalyst screening : Palladium catalysts () or Lewis acids may improve efficiency in analogous systems .
Q. Mitigation Strategy :
- Perform kinetic studies (e.g., in situ FTIR or LC-MS) to identify rate-limiting steps .
- Compare small-scale vs. pilot-scale conditions using Design of Experiments (DoE) .
Advanced: What strategies resolve stereochemical ambiguities in derivatives of this compound?
Answer:
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., isolates (2S,4S)-isomers) .
- X-ray crystallography : Definitive proof of configuration (e.g., resolves cyclopentyl stereochemistry) .
- Stereoselective synthesis : Use chiral auxiliaries (e.g., tert-butyldimethylsilyl in ) to control stereochemistry during nucleophilic additions .
Case Study :
synthesizes (2S,3R)-configured pyrrolidines via stereospecific silyl protection, validated by optical rotation and NOE experiments .
Advanced: What are the challenges in optimizing catalytic methods for functionalizing this compound?
Answer:
- Steric hindrance : The tert-butyl and methoxymethyl groups limit access to the pyrrolidine core.
- Catalyst compatibility : Lewis acid/base catalysts (e.g., ’s mixed anhydride system) must tolerate nitrile and ketone functionalities .
- Regioselectivity : Functionalization at the 4-cyano position requires directing groups (e.g., boronates in ) .
Q. Approaches :
- Hybrid catalysis : Combine Lewis acids (e.g., Zn²⁺) with organocatalysts for tandem reactions .
- Protecting group strategy : Temporarily mask reactive sites (e.g., tert-butyl ester hydrolysis) for selective modifications .
Basic: What safety protocols are critical when handling this compound in a research laboratory?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (tert-butyl esters may release toxic gases upon decomposition) .
- Personal protective equipment (PPE) : Nitrile gloves and lab coats mandatory .
- Spill management : Neutralize acidic/basic spills before disposal (e.g., 0.1 M HCl/NaHCO₃ washes in ) .
Reference : Safety Data Sheets (SDS) from and emphasize restricted use to trained personnel .
Advanced: How can computational modeling aid in predicting reactivity or stability of this compound?
Answer:
- DFT calculations : Predict reaction pathways (e.g., nucleophilic attack on the 3-oxo group) and transition states .
- Molecular docking : Study interactions with biological targets (e.g., ’s anticancer analogs) .
- Degradation studies : Simulate hydrolysis of the tert-butyl ester under acidic/basic conditions .
Tool Example : Gaussian or ORCA software for energy minimization and orbital analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
